molecular formula C14H19ClN2O3S B2793006 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 875164-40-2

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2793006
CAS No.: 875164-40-2
M. Wt: 330.83
InChI Key: YKYWKHQEHNHAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, a piperazine ring, and a dimethylbenzenesulfonyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

  • Piperazine Derivative Formation: : Piperazine is reacted with 2,5-dimethylbenzenesulfonyl chloride to form the piperazine derivative.

  • Chloroethanone Addition: : The resulting piperazine derivative is then reacted with chloroethanone under controlled conditions to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro derivative.

  • Reduction: : Reduction reactions can be performed to modify the piperazine ring.

  • Substitution: : Substitution reactions can occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Chloro derivatives such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).

  • Reduction: : Reduced piperazine derivatives.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one

  • 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one

  • 2-Chloro-1-(4-benzylpiperazin-1-yl)ethan-1-one

Uniqueness

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of the dimethylbenzenesulfonyl group. This group provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-4-12(2)13(9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWKHQEHNHAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.